molecular formula C14H8F3NO B6160067 2-isocyanato-4'-(trifluoromethyl)-1,1'-biphenyl CAS No. 1431641-43-8

2-isocyanato-4'-(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B6160067
CAS No.: 1431641-43-8
M. Wt: 263.21 g/mol
InChI Key: XWSVQACBUSGKQB-UHFFFAOYSA-N
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Description

2-Isocyanato-4'-(trifluoromethyl)-1,1'-biphenyl (CAS 1431641-43-8) is a high-value aromatic isocyanate building block in organic synthesis and pharmaceutical research. This compound features a biphenyl core, an electrophilic isocyanate group, and a lipophilic trifluoromethyl group, making it a versatile intermediate for constructing more complex molecules, such as urea or carbamate derivatives . The biphenyl scaffold is a privileged structure in medicinal chemistry, present in compounds with a wide range of pharmacological activities . In research applications, this compound and its structural analogs are of significant interest in the structure-based design and optimization of bioactive molecules. For instance, biphenyl mannosides with substituents like a trifluoromethyl group have been investigated as potent antagonists of the bacterial adhesin FimH, a target for novel anti-infectives against urinary tract infections . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and modulate the lipophilicity of a molecule . As an isocyanate, this compound is highly reactive toward nucleophiles such as amines and alcohols. Researchers must handle it with care under inert, anhydrous conditions to prevent hydrolysis. It is classified with the UN number 2206 and is associated with multiple hazard statements, including toxicity if inhaled or swallowed and potential skin and eye irritation . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1431641-43-8

Molecular Formula

C14H8F3NO

Molecular Weight

263.21 g/mol

IUPAC Name

1-isocyanato-2-[4-(trifluoromethyl)phenyl]benzene

InChI

InChI=1S/C14H8F3NO/c15-14(16,17)11-7-5-10(6-8-11)12-3-1-2-4-13(12)18-9-19/h1-8H

InChI Key

XWSVQACBUSGKQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)N=C=O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Isocyanato 4 Trifluoromethyl 1,1 Biphenyl

Precursor Synthesis and Functionalization Strategies

Synthesis of Substituted Biphenyl (B1667301) Amines

The construction of the substituted biphenyl amine framework is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. These methods provide a powerful means to form the carbon-carbon bond connecting the two phenyl rings. Several established methods are available for the synthesis of substituted biphenyl scaffolds, including the Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions. rsc.orgresearchgate.net

The Suzuki-Miyaura cross-coupling reaction is a widely employed and versatile method. rsc.org A common strategy involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of 2-amino-4'-(trifluoromethyl)-1,1'-biphenyl, this could involve coupling 2-aminophenylboronic acid (or a protected version) with a 4-halobenzotrifluoride, such as 1-bromo-4-(trifluoromethyl)benzene. Alternatively, the coupling partners can be reversed, using 4-(trifluoromethyl)phenylboronic acid and a 2-haloaniline.

Table 1: Representative Cross-Coupling Reactions for Biphenyl Amine Synthesis

Reaction Name Reactant A Reactant B Catalyst System Key Features
Suzuki-Miyaura Coupling Arylboronic Acid/Ester Aryl Halide/Triflate Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₃PO₄, Na₂CO₃) High tolerance for various functional groups; uses readily available and stable boronic acids. rsc.orgacs.org
Stille Coupling Organotin Reagent (Aryl-SnR₃) Aryl Halide/Triflate Palladium Catalyst (e.g., Pd(PPh₃)₄) Less sensitive to the presence of water; organotin reagents can be toxic. rsc.org

| Negishi Coupling | Organozinc Reagent (Aryl-ZnX) | Aryl Halide/Triflate | Palladium or Nickel Catalyst | High reactivity and functional group tolerance. researchgate.net |

The choice of protecting group for the amine is crucial to prevent side reactions during the coupling process. Groups like acetyl (Ac) or tert-butoxycarbonyl (Boc) are often employed and can be removed in a subsequent step to yield the free amine.

Introduction of the Trifluoromethyl Moiety

The trifluoromethyl (-CF₃) group is a key functional moiety in the target molecule, known for its ability to enhance metabolic stability and lipophilicity in drug candidates. nih.govnih.gov There are two primary strategies for its introduction:

Using a CF₃-Containing Building Block: This is the most direct approach, where one of the starting materials for the cross-coupling reaction already contains the trifluoromethyl group. For instance, 4-(trifluoromethyl)phenylboronic acid or 1-bromo-4-(trifluoromethyl)benzene are commercially available and commonly used reagents. rsc.org This "pre-introduction" strategy is often more efficient and avoids the challenges of direct trifluoromethylation on a complex molecule. researchgate.net

Direct Trifluoromethylation: In this "late-stage" approach, the trifluoromethyl group is introduced onto a pre-formed biphenyl scaffold. Modern methods for direct C-H trifluoromethylation have emerged, often utilizing photoredox catalysis or copper-mediated reactions. nih.govacs.orgacs.org These reactions typically involve a trifluoromethyl source, such as triflyl chloride (CF₃SO₂Cl) or other electrophilic trifluoromethylating reagents, and proceed via a radical mechanism. nih.govacs.orggoogle.com While powerful, achieving high regioselectivity on an already substituted biphenyl ring can be challenging.

The trifluoromethyl group is a strong electron-withdrawing substituent, which can influence the reactivity of the aromatic ring to which it is attached. nih.gov

Regioselective Functionalization of the Biphenyl Core

Achieving the correct 2-amino and 4'-trifluoromethyl substitution pattern is paramount and is dictated by the choice of starting materials in the cross-coupling reaction. The inherent structure of the chosen reactants directly translates to the final substitution pattern of the product.

To obtain the 2-amino group: A 2-substituted phenyl reactant is used, such as 2-bromoaniline or 2-aminophenylboronic acid. The ortho-positioning of the functional group is carried through the reaction.

To obtain the 4'-trifluoromethyl group: A 4-substituted phenyl reactant is employed, such as 1-bromo-4-(trifluoromethyl)benzene or 4-(trifluoromethyl)phenylboronic acid. The para-positioning of the -CF₃ group is thereby ensured.

For instance, a highly regioselective synthesis would be the Suzuki coupling of 2-(tert-butoxycarbonylamino)phenylboronic acid with 1-bromo-4-(trifluoromethyl)benzene. This precisely places the protected amino group at the 2-position and the trifluoromethyl group at the 4'-position. Photocatalysis has also emerged as a powerful tool for achieving regioselective C-H functionalization on arenes, offering alternative strategies under mild conditions. rsc.org

Phosgenation and Phosgene-Free Routes to Isocyanates

Once the 2-amino-4'-(trifluoromethyl)-1,1'-biphenyl precursor is synthesized and purified, the final step is the conversion of the primary amine to an isocyanate. This can be accomplished through traditional phosgenation or by employing safer, phosgene-free alternatives.

Conventional Phosgenation Techniques and Refinements

The reaction of a primary amine with phosgene (B1210022) (COCl₂) is the classical and most established industrial method for producing isocyanates. acs.orgnih.gov The process typically involves two main stages:

Carbamoyl (B1232498) Chloride Formation: The amine reacts with phosgene at low temperatures to form an N-aryl carbamoyl chloride intermediate.

Dehydrochlorination: The carbamoyl chloride is then heated to eliminate a molecule of hydrogen chloride (HCl), yielding the isocyanate. google.com

The reaction is usually carried out in an inert solvent, such as toluene or o-dichlorobenzene. acs.org A solid equivalent of phosgene, known as triphosgene (bis(trichloromethyl) carbonate), is often used in laboratory settings as it is safer and easier to handle than gaseous phosgene. google.com The reaction with triphosgene is typically run in the presence of a base, like triethylamine, to neutralize the HCl generated.

Refinements to the traditional process include gas-phase phosgenation, where the amine and phosgene are reacted at high temperatures (e.g., >300 °C). acs.orgnih.gov This method can improve efficiency for large-scale production but requires specialized equipment.

Emerging Non-Phosgene Methodologies for Aromatic Isocyanates

Due to the extreme toxicity of phosgene, significant research has been dedicated to developing phosgene-free routes to isocyanates. nwo.nlresearchgate.net These methods offer safer alternatives for isocyanate synthesis.

Table 2: Comparison of Phosgene vs. Phosgene-Free Isocyanate Synthesis Routes

Method Reagent(s) Conditions Advantages Disadvantages
Conventional Phosgenation Phosgene (COCl₂) or Triphosgene Low to high temperature, inert solvent Well-established, high yield, rapid reaction. acs.orgnih.gov Uses highly toxic and corrosive phosgene; produces HCl byproduct. acs.org
Carbamate (B1207046) Pyrolysis Amine, Dialkyl Carbonate (e.g., DMC), Alcohol 1. Formation of carbamate; 2. Thermal decomposition (>150 °C) Avoids phosgene; DMC is a greener reagent. Requires high temperatures for pyrolysis; catalyst separation can be difficult. google.comnwo.nl
Reductive Carbonylation Nitroarene, Carbon Monoxide (CO), Alcohol High pressure, catalyst (e.g., Palladium, Rhodium) Uses nitro compounds as starting materials. Requires high-pressure equipment; catalyst cost and recycling can be prohibitive. acs.orgnwo.nl
Reaction with Urea (B33335) Amine, Urea High temperature, catalyst Urea is inexpensive and safe. Often requires harsh conditions and can lead to side products.

| Reaction with Organic Carbonates | Amine, Cyclic Carbonates | Catalyst (e.g., Nickel(II) pincer complex) | Can proceed under relatively mild conditions. researchgate.net | Catalyst development is ongoing. |

One of the most promising non-phosgene routes involves the synthesis and subsequent thermal decomposition of carbamates. google.comnwo.nl The precursor amine can be reacted with dimethyl carbonate (DMC) or another suitable reagent to form an N-aryl carbamate. This intermediate is then heated, often at temperatures between 150-220 °C, to yield the desired isocyanate and an alcohol byproduct. google.com Another approach involves reacting an organic halide with a metal cyanate in the presence of a nickel catalyst. google.com These emerging methods align with the principles of green chemistry by avoiding hazardous reagents like phosgene.

Carbamate Pyrolysis Approaches

The thermal decomposition of carbamates represents a significant phosgene-free route to isocyanates. mdpi.comsemanticscholar.org This method involves two primary steps: the formation of a carbamate from a corresponding amine or nitro compound, followed by its thermal cleavage to yield the isocyanate and an alcohol. mdpi.com

For the synthesis of 2-isocyanato-4'-(trifluoromethyl)-1,1'-biphenyl, the process would commence with the preparation of a suitable carbamate precursor, such as methyl N-[4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl]carbamate. This intermediate can be synthesized from 2-amino-4'-(trifluoromethyl)-1,1'-biphenyl and a chloroformate or by the reductive carbonylation of 2-nitro-4'-(trifluoromethyl)-1,1'-biphenyl in the presence of an alcohol.

The subsequent pyrolysis of the carbamate is a reversible, endothermic reaction that is typically conducted at elevated temperatures, often ranging from 250 to 600°C. semanticscholar.org The process can be performed in either the gas or liquid phase. mdpi.comsemanticscholar.org To shift the equilibrium towards the product and minimize side reactions, the pyrolysis is often carried out under vacuum or in the presence of an inert carrier gas to facilitate the removal of the alcohol byproduct. semanticscholar.org The use of catalysts, such as various metal oxides, can also lower the required decomposition temperature. mdpi.com

Table 1: Illustrative Conditions for Carbamate Pyrolysis

Precursor Catalyst Temperature (°C) Phase Yield (%) Reference
Methyl N-phenyl carbamate ZnO 160-200 Liquid High Conversion mdpi.com
Methyl N-phenyl carbamate Bi₂O₃ 160-200 Liquid High Conversion mdpi.com
Various Carbamates None ~400 Gas Variable mdpi.com
Urea Decomposition Pathways

The thermal decomposition of substituted ureas provides another pathway to isocyanates, circumventing the need for phosgene. mdpi.com This method involves heating a disubstituted urea, which dissociates into an isocyanate and an amine. mdpi.com

To synthesize this compound via this route, a potential precursor would be a disubstituted urea, for instance, 1,3-bis(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)urea (a symmetrical urea) or 1-phenyl-3-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)urea (an unsymmetrical urea). The synthesis of such ureas can be achieved by reacting the corresponding amine, 2-amino-4'-(trifluoromethyl)-1,1'-biphenyl, with another isocyanate or a carbonyl source.

The decomposition is typically carried out at high temperatures, often exceeding 350°C, and can be performed in a flow reactor with a diluted gas phase to achieve high selectivity and yield. mdpi.com The success of this method hinges on the efficient removal of the amine byproduct to prevent it from reacting with the newly formed isocyanate, which would reform the urea linkage or lead to other side products. mdpi.com

Table 2: General Conditions for Thermal Decomposition of Diphenyl Urea

Precursor Temperature (°C) System Selectivity (mol%) Yield (mol%) Reference
1,3-Diphenyl urea 350-450 Flow reactor ~100 60-97 mdpi.com
1,3-Diphenyl urea >350 - - - researchgate.net
Carbonylation Reactions

Catalytic carbonylation of nitroaromatic compounds is a highly attractive industrial method for isocyanate synthesis as it avoids the use of phosgene and utilizes readily available starting materials. researchgate.net This process involves the reaction of a nitro compound with carbon monoxide at elevated temperature and pressure in the presence of a catalyst. researchgate.net

The direct synthesis of this compound would start from 2-nitro-4'-(trifluoromethyl)-1,1'-biphenyl. The reaction is typically catalyzed by transition metal complexes, with Group VIII metals like palladium, rhodium, and ruthenium showing significant activity. researchgate.net The reaction can be performed in a single step, though it often requires forcing conditions which may lead to oligomerization of the isocyanate product. researchgate.net An alternative two-step "indirect" process involves carbonylation in the presence of an alcohol to first form a carbamate, which is then pyrolyzed as described previously. This indirect route often proceeds under milder conditions and can offer better selectivity. researchgate.net

Table 3: Catalyst Systems for Reductive Carbonylation of Nitroaromatics

Nitro Compound Catalyst System Product Reference
Nitroarenes Group VIII Metal Complexes Isocyanate/Carbamate researchgate.net
Dinitroarenes PdI₂ with Fe promoters Isocyanate/Carbamate researchgate.net

Alternative and Green Synthetic Pathways for the Compound

In line with the principles of green chemistry, significant research has been directed towards developing more sustainable and efficient methods for isocyanate synthesis. These approaches aim to reduce hazardous reagents, minimize waste, and improve energy efficiency.

Catalytic Transformations

Modern catalytic methods offer cleaner routes to isocyanates. One notable approach is the Staudinger–aza-Wittig reaction, where an azide (B81097) reacts with a phosphine to form an iminophosphorane intermediate. beilstein-journals.org In the presence of carbon dioxide, this intermediate is converted into an isocyanate. beilstein-journals.org The use of a polymer-bound phosphine reagent simplifies product purification, as the phosphine oxide byproduct can be removed by simple filtration. beilstein-journals.org

For the target molecule, this pathway would begin with the synthesis of 2-azido-4'-(trifluoromethyl)-1,1'-biphenyl from the corresponding amine or halide. This azide would then be treated with a phosphine (e.g., polymer-bound diphenylphosphine) under a carbon dioxide atmosphere to yield this compound. beilstein-journals.org This method is known for its compatibility with a wide range of functional groups. beilstein-journals.org

Another catalytic strategy involves the decomposition of dioxazolones, which can be generated from hydroxamic acids. tandfonline.com These compounds act as isocyanate surrogates, decomposing under mild heating in the presence of a base to generate the isocyanate in situ, which can then be used in subsequent reactions. tandfonline.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. beilstein-journals.orgrsc.org The use of microwave irradiation can dramatically reduce reaction times compared to conventional heating methods. tandfonline.com

In the context of isocyanate synthesis, microwave heating has been successfully applied to the Staudinger–aza-Wittig reaction. beilstein-journals.org For example, the conversion of an alkyl azide to an isocyanate using a polymer-bound phosphine and CO₂ can be achieved in a significantly shorter time with microwave irradiation compared to conventional heating. beilstein-journals.orgresearchgate.net This technique's efficiency stems from the rapid and uniform heating of the reaction mixture. beilstein-journals.org The synthesis of this compound could be expedited by employing microwave assistance in the catalytic conversion of its corresponding azide.

Table 4: Comparison of Conventional vs. Microwave-Assisted Isocyanate Synthesis

Reaction Heating Method Reaction Time Yield (%) Reference
Benzyl azide to benzyl isocyanate Microwave 1.5 h 98 researchgate.net
Benzyl azide to benzyl isocyanate Conventional 2 h - beilstein-journals.org
Isothiocyanate Synthesis Microwave Minutes up to 98 tandfonline.com
Isothiocyanate Synthesis Conventional ~1 hour Lower tandfonline.com

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous intermediates or reagents. rsc.orgacs.orguniversityofcalifornia.edu The synthesis of isocyanates, which can involve toxic precursors and reactive intermediates, is well-suited for flow chemistry applications. google.com

One of the cleanest methods for isocyanate synthesis is the Curtius rearrangement, where an acyl azide rearranges to an isocyanate upon heating. google.com However, the acyl azide intermediates can be explosive, posing safety risks at a large scale. google.com Flow chemistry mitigates these risks by generating and consuming the hazardous intermediate in situ within a small-volume, continuous reactor. acs.orguniversityofcalifornia.edu A process for producing isocyanates via the Curtius rearrangement in flow typically involves mixing an acyl hydrazide with a nitrosating agent to form the acyl azide, which is then immediately heated in the flow stream to induce rearrangement to the isocyanate. google.com This approach enhances safety and allows for precise control over reaction conditions, leading to clean and high-yielding transformations. rsc.org

Optimization of Reaction Conditions and Yields

Due to the lack of specific literature on the synthesis of this compound, a detailed discussion of the optimization of its reaction conditions and yields cannot be provided. Hypothetically, optimization would involve a systematic study of various parameters, including:

Phosgenation agent: Comparing the reactivity and safety of phosgene, diphosgene, and triphosgene.

Solvent: Evaluating the effect of solvent polarity and aprotic nature on the reaction rate and side product formation.

Temperature: Determining the optimal temperature range to ensure complete reaction while minimizing degradation.

Base: Investigating the role of an acid scavenger, if necessary, to neutralize byproducts like HCl.

Reaction time: Monitoring the reaction progress to identify the point of maximum conversion.

Without experimental data, a data table illustrating the impact of these variables on the reaction yield cannot be generated.

Scale-Up Considerations for Laboratory to Preparative Synthesis

In the absence of a defined laboratory-scale synthesis for this compound, a discussion of scale-up considerations remains speculative. However, general principles for scaling up isocyanate synthesis would apply. Key considerations would include:

Reagent Handling: The safe handling of highly toxic reagents like phosgene or its derivatives is paramount on a larger scale. This would involve specialized equipment and stringent safety protocols.

Heat Management: Phosgenation reactions are often exothermic. Effective heat dissipation through appropriate reactor design and cooling systems would be crucial to prevent runaway reactions.

Mixing: Ensuring efficient mixing in a larger reactor volume to maintain homogeneity and consistent reaction rates.

Purification: Developing a robust and scalable purification method, such as distillation or crystallization, to obtain the final product with high purity. Reports on the large-scale synthesis of other complex organic molecules highlight the importance of meticulous process development and control. nih.govchemrxiv.orgresearchgate.netucl.ac.uk

Until specific synthetic routes for this compound are published, a detailed and data-driven analysis of its synthesis optimization and scale-up remains an area for future research.

Mechanistic Investigations of 2 Isocyanato 4 Trifluoromethyl 1,1 Biphenyl Reactivity

Nucleophilic Addition Reactions to the Isocyanate Group

Nucleophilic addition is the most common reaction pathway for isocyanates. The general mechanism involves the attack of a nucleophile on the central carbon atom of the isocyanate group, leading to the formation of a tetrahedral intermediate, which is then typically protonated to yield the final product. The presence of the ortho-biphenyl substituent in 2-isocyanato-4'-(trifluoromethyl)-1,1'-biphenyl is expected to sterically hinder the approach of nucleophiles, potentially leading to slower reaction rates compared to unhindered aryl isocyanates.

The reaction of isocyanates with alcohols (alcoholysis) or phenols (phenolysis) yields carbamates (urethanes). The mechanism of this reaction has been shown to be more complex than a simple bimolecular addition, often involving the participation of multiple alcohol molecules. kuleuven.be Theoretical studies suggest that a multi-molecular approach, where additional alcohol molecules act as a proton shuttle, lowers the activation energy of the reaction. kuleuven.be

For this compound, the proposed mechanism for alcoholysis would proceed through a concerted pathway where the alcohol's oxygen attacks the isocyanate carbon while its hydroxyl proton is transferred to the nitrogen atom, often facilitated by another alcohol molecule.

Table 1: Proposed Mechanistic Steps for Alcoholysis of this compound

StepDescriptionIntermediate/Transition State
1Formation of a hydrogen-bonded complex between the isocyanate and an alcohol oligomer.Pre-reaction complex
2Nucleophilic attack of an alcohol oxygen on the isocyanate carbon, with concerted proton transfer from the attacking alcohol (facilitated by the alcohol chain) to the isocyanate nitrogen.Cyclic transition state involving multiple alcohol molecules
3Formation of the carbamate (B1207046) product.N-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)carbamate

The steric hindrance from the ortho-biphenyl group would likely decrease the rate of this reaction compared to a less hindered isocyanate like phenyl isocyanate. The trifluoromethyl group, being strongly electron-withdrawing, increases the electrophilicity of the isocyanate carbon, which would favor the nucleophilic attack. However, this electronic effect might be attenuated due to its position on the distal ring.

The reaction of isocyanates with amines (aminolysis) to form ureas is generally much faster than alcoholysis. This is attributed to the higher nucleophilicity of amines compared to alcohols. The mechanism is a nucleophilic addition, similar to alcoholysis, but typically does not require catalysis.

Table 2: Relative Reactivity of Nucleophiles with Aryl Isocyanates

NucleophileGeneral ReactivityExpected Product with this compound
Primary Aliphatic AmineVery High1-(Alkyl)-3-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)urea
Primary Aromatic AmineHigh1-(Aryl)-3-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)urea
Secondary AmineModerate to High1,1-(Dialkyl/Diaryl)-3-(4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)urea
AlcoholModerateAlkyl (4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)carbamate
PhenolLowPhenyl (4'-(trifluoromethyl)-[1,1'-biphenyl]-2-yl)carbamate

Isocyanates react with thiols to form thiocarbamates. This reaction is generally slower than aminolysis and alcoholysis and often requires a catalyst, such as a tertiary amine. The mechanism is analogous to that of alcoholysis. For this compound, the reaction with a thiol in the presence of a base would lead to the corresponding S-thiocarbamate.

The reaction of isocyanates with carboxylic acids can lead to several products depending on the reaction conditions. Initially, an unstable mixed anhydride (B1165640) is formed, which can then decarboxylate to form an amide. Alternatively, the anhydride can react with another molecule of isocyanate. Given the steric hindrance around the isocyanate group of this compound, the initial formation of the mixed anhydride would be the rate-determining step.

Cycloaddition Reactions Involving the Isocyanate Functionality

The N=C and C=O double bonds within the isocyanate group can participate in cycloaddition reactions, although this is less common than nucleophilic addition.

Isocyanates can undergo [2+2] cycloaddition reactions with electron-rich alkenes to form β-lactams. These reactions are often stepwise, proceeding through a zwitterionic intermediate. The electrophilicity of the isocyanate is a key factor in these reactions. The trifluoromethyl group on the biphenyl (B1667301) moiety of this compound would enhance the electrophilicity of the isocyanate, making it a more suitable candidate for [2+2] cycloadditions compared to non-activated aryl isocyanates. However, the steric bulk of the ortho-biphenyl group could significantly hinder the approach of the alkene, potentially requiring more forcing conditions or limiting the scope of suitable alkenes.

In a [4+2] cycloaddition, or Diels-Alder reaction, the isocyanate can act as a dienophile, reacting with a conjugated diene. The C=N bond of the isocyanate is typically the dienophilic component. The reaction leads to the formation of a six-membered heterocyclic ring. For this reaction to be efficient, the dienophile should be electron-deficient. The presence of the trifluoromethyl group in this compound increases the electron-deficient character of the isocyanate, thereby making it a more reactive dienophile.

The steric hindrance from the ortho-biphenyl group would likely influence the stereochemical outcome of the reaction, favoring the approach of the diene from the less hindered face. However, severe steric hindrance could also disfavor the reaction altogether, leading to low yields or the need for high temperatures.

Polymerization Mechanisms

The isocyanate group (-N=C=O) is highly susceptible to nucleophilic attack at its central carbon atom, making it a prime functional group for polymerization reactions. For monoisocyanates like this compound, the most prevalent mechanism is anionic polymerization, which proceeds via a "living" process under controlled conditions. This mechanism allows for the synthesis of well-defined polymers, known as polyisocyanates or nylon-1 polymers, with predictable molecular weights and narrow molecular weight distributions.

The process is typically initiated by a strong nucleophile, such as an organometallic compound (e.g., n-butyllithium) or a sodium-based initiator (e.g., sodium naphthalenide), in an aprotic solvent like THF at low temperatures. The initiator attacks the electrophilic carbon of the isocyanate group, forming an amide anion which then serves as the propagating species. This anionic chain end subsequently attacks another monomer molecule, extending the polymer chain. In a true living polymerization, there is no inherent termination step; the chains remain active until deliberately quenched or a terminating agent is introduced.

Homopolymerization Dynamics

The homopolymerization of this compound is characterized by the rapid, sequential addition of monomer units to the active anionic chain end. The kinetics of such anionic polymerizations are typically first-order with respect to both the monomer and initiator concentrations. dspaces.org The rate of polymerization can be expressed as:

Rate = kp[M][P]*

where kp is the propagation rate constant, [M] is the monomer concentration, and [P]* is the concentration of active propagating chains (which is equivalent to the initiator concentration in a fast-initiating system).

The dynamics are significantly influenced by the molecule's structure. The bulky ortho-substituent on the biphenyl system creates considerable steric hindrance around the propagating center, which can affect the rate of monomer addition. However, this steric crowding also contributes to the formation of a rigid, helical polymer backbone, a characteristic feature of polyisocyanates derived from sterically demanding monomers.

Copolymerization Kinetics and Thermodynamics

When copolymerized with other monomers, such as styrene (B11656) or various acrylates, the reactivity of this compound is dictated by its own reactivity and that of the comonomer. The kinetics of these reactions are often analyzed using the Mayo-Lewis model to determine the monomer reactivity ratios (r1 and r2). These ratios compare the rate constant for a propagating chain ending in one monomer adding to the same monomer versus the other monomer.

Given the strong electron-withdrawing nature of the trifluoromethyl group, the isocyanate carbon of this biphenyl monomer is rendered highly electrophilic, suggesting it would be a very reactive monomer (M1) in an anionic copolymerization. If copolymerized with a less electrophilic monomer like styrene (M2), it is likely that r1 (k11/k12) would be low, as the highly reactive biphenyl isocyanate chain end would readily react with either monomer. Conversely, r2 (k22/k21) would also be expected to be low, as the less reactive styryl anion would preferentially add the highly activated biphenyl isocyanate monomer. An r1r2 product approaching zero would suggest a strong tendency toward alternating copolymerization. mdpi.com

Thermodynamically, the formation of the urethane (B1682113) linkage in polymerization is an exothermic process. The enthalpy of reaction (ΔH) for isocyanate polymerizations typically falls in the range of -40 to -80 kJ/mol, providing a strong thermodynamic driving force for the reaction. researchgate.net

Isocyanate TypeReaction TypeActivation Energy (Ea) (kJ/mol)Enthalpy (ΔH) (kJ/mol)
Aromatic Isocyanate + Aliphatic AlcoholUrethane Formation~50-
Aliphatic Isocyanate (HDI) + PolyolPolyaddition~45-
Generic Polyurethane SynthesisStep-growth40-90-40 to -80

Table 1. Representative thermodynamic and kinetic parameters for various isocyanate reactions. Note: Data are for general polyurethane systems and not specific to this compound, but provide a relevant comparative framework. researchgate.net

Impact of Trifluoromethyl Substitution on Reaction Rates and Selectivity

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its effect on the reactivity of this compound is profound. Positioned at the 4'-position (para) on the second phenyl ring, the -CF3 group exerts a strong negative inductive effect (-I) across the entire biphenyl system. minia.edu.egyoutube.com

This inductive withdrawal of electron density makes the isocyanate carbon at the 2-position significantly more electrophilic and thus more susceptible to nucleophilic attack. nih.govnih.gov This electronic activation is expected to increase the rate constants for both initiation and propagation in polymerization reactions compared to an unsubstituted 2-isocyanatobiphenyl. Aromatic isocyanates are already more reactive than aliphatic ones due to the electron-withdrawing nature of the aromatic ring; the addition of a -CF3 group further enhances this reactivity. mdpi.commdpi.com

In reactions involving other parts of the molecule, the -CF3 group acts as a strong deactivator and a meta-director for any subsequent electrophilic aromatic substitution reactions on the ring to which it is attached. youtube.comlibretexts.org However, the primary influence on the molecule's characteristic reactions is the pronounced enhancement of the isocyanate group's reactivity.

Influence of Biphenyl Stereochemistry on Reaction Outcomes

The stereochemistry of this compound is dominated by the phenomenon of atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond. wikipedia.org In this molecule, the presence of the isocyanate group at the ortho-position (position 2) creates a significant steric barrier that restricts the free rotation of the two phenyl rings around the central C1-C1' bond. cutm.ac.inpharmaguideline.com

This restricted rotation means the molecule is not planar and possesses axial chirality along the biphenyl linkage. cutm.ac.in Consequently, the molecule can exist as a pair of stable, non-superimposable, mirror-image enantiomers. For atropisomers to be stable and isolable at room temperature, the rotational energy barrier must be sufficiently high, typically greater than 93 kJ/mol (22 kcal/mol). wikipedia.org While a single ortho-substituent might result in a lower barrier, it is often substantial enough to influence reaction stereochemistry, with barriers for singly substituted biphenyls reaching up to 15.4 kcal/mol. researchgate.netnih.gov

Biphenyl SystemNumber of Ortho SubstituentsTypical Rotational Barrier (kcal/mol)
Unsubstituted Biphenyl0~1.5
Singly Ortho-Substituted1Up to 15.4
Di-Ortho-Substituted2>19
Tri/Tetra-Ortho-Substituted3-4>22 (Often stable at RT)

Table 2. Representative energy barriers to rotation around the C-C single bond in substituted biphenyl systems. The barrier for this compound falls into the singly ortho-substituted category. wikipedia.orgresearchgate.netcomporgchem.com

The influence of this stereochemistry on reaction outcomes is critical. If a racemic mixture of the monomer's atropisomers is used in polymerization, the resulting polymer chain will consist of a random sequence of R and S configured units, leading to a stereoirregular (atactic) polymer. However, if a single, pure enantiomer of the monomer is polymerized, it can lead to a highly ordered, stereoregular (isotactic) polymer. Such polymers often adopt a stable helical conformation with a preferred screw sense (e.g., all M- or all P-helicity), which can impart unique chiroptical properties and affect the polymer's morphology and material characteristics.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Isocyanato 4 Trifluoromethyl 1,1 Biphenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in 2-isocyanato-4'-(trifluoromethyl)-1,1'-biphenyl. One-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are crucial for assigning every proton and carbon signal and confirming the substitution pattern on the biphenyl (B1667301) core.

Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Ring A (Isocyanate Ring)
C-1-~125-128
C-2 (C-NCO)-~135-138
C-3~7.3-7.5~129-131
C-4~7.5-7.7~127-129
C-5~7.4-7.6~124-126
C-6~7.2-7.4~122-124
-NCO-~125-130
Ring B (CF₃ Ring)
C-1'-~144.8
C-2'/C-6'~7.7-7.8~127.3
C-3'/C-5'~7.6-7.7~125.7 (q, J ≈ 4 Hz)
C-4' (C-CF₃)-~129.3 (q, J ≈ 32 Hz)
-CF₃-~124.3 (q, J ≈ 270 Hz)

Note: Data is predicted based on analysis of similar compounds like 4-(trifluoromethyl)-1,1'-biphenyl and known substituent effects. rsc.org Quartets (q) in the ¹³C spectrum for the CF₃-bearing ring are due to carbon-fluorine coupling.

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular structure by revealing correlations between different nuclei. acs.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. science.gov For this compound, COSY spectra would show cross-peaks between adjacent protons on each of the aromatic rings, allowing for the sequential assignment of all protons within each spin system. For example, the proton at C-3 would show a correlation to the proton at C-4, which in turn would correlate with the proton at C-5, and so on.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would show a cross-peak for each C-H bond in the molecule, definitively linking the proton signals to their corresponding carbon signals in the predicted table above. Quaternary carbons (like C-1, C-2, C-1', C-4', and the isocyanate carbon) would be absent from the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds. This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include:

Correlations between protons on one ring and the quaternary carbon of the other ring (e.g., H-6 to C-1'), confirming the biphenyl linkage.

Correlations from protons on the isocyanate-bearing ring (e.g., H-3 and H-6) to the isocyanate carbon (C-NCO), confirming the position of this functional group.

Correlations from the protons on the trifluoromethyl-bearing ring (e.g., H-3'/5') to the carbon attached to the CF₃ group (C-4'), confirming the substituent's location.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org

For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp resonance. This is because the three fluorine atoms of the trifluoromethyl group are chemically equivalent. The chemical shift for CF₃ groups on an aromatic ring typically falls in the range of -50 to -70 ppm. wikipedia.org The precise chemical shift is highly sensitive to the electronic environment and the solvent used. nih.govresearchgate.net For similar compounds like 4-(trifluoromethyl)phenyl derivatives, the ¹⁹F signal appears around -63 ppm. rsc.org The absence of coupling in the proton-decoupled ¹⁹F spectrum would confirm the presence of the CF₃ group, as there are no adjacent fluorine or hydrogen atoms to couple with.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy provides direct information about the functional groups present in a molecule. IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecular bonds.

The isocyanate (-N=C=O) group has a very strong and characteristic absorption in the IR spectrum due to its asymmetric stretching vibration. This band is typically observed in the region of 2240–2280 cm⁻¹ spectroscopyonline.com. This absorption is sharp and occurs in a region of the spectrum where few other functional groups absorb, making it a highly diagnostic peak for confirming the presence of the isocyanate moiety. spectroscopyonline.com In Raman spectroscopy, the symmetric stretch of the isocyanate group may also be observed, though it is typically weaker than the asymmetric stretch in the IR spectrum.

The trifluoromethyl (-CF₃) group also gives rise to several characteristic vibrational bands. The C-F stretching modes are particularly prominent in the IR spectrum due to the large change in dipole moment during vibration.

C-F Stretching: Strong and broad absorption bands are typically found in the 1100–1350 cm⁻¹ region. ias.ac.in These often appear as multiple complex bands resulting from symmetric and asymmetric stretching modes. For instance, in trifluoromethyl benzene derivatives, a very strong and broad band near 1330 cm⁻¹ is assigned to the C-CF₃ stretching mode. ias.ac.in

CF₃ Deformation and Rocking Modes: Weaker absorptions corresponding to the deformation (scissoring) and rocking modes of the CF₃ group can be observed at lower frequencies, typically in the range of 500-800 cm⁻¹. For example, the CF₃ symmetric stretching mode in trifluoromethyl benzonitriles has been assigned to intense Raman bands in the 730-790 cm⁻¹ range. ias.ac.in

Typical Vibrational Frequencies

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
Isocyanate (-NCO)Asymmetric Stretch2240–2280 (Very Strong, Sharp)Weak to Medium
Isocyanate (-NCO)Symmetric StretchWeaker / Not ObservedMedium to Strong
Trifluoromethyl (-CF₃)C-F Stretches1100–1350 (Very Strong, Broad)Medium to Strong
Trifluoromethyl (-CF₃)Symmetric Stretch / Deformation700–800 (Medium)Strong
Aromatic RingC-H Stretch3000–3100 (Medium)Strong
Aromatic RingC=C Stretch (Ring Modes)1450–1600 (Medium to Weak)Strong

Note: This table presents typical frequency ranges for the specified functional groups. spectroscopyonline.comias.ac.in

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (molecular formula C₁₄H₈F₃NO), the exact molecular weight is 263.0558 g/mol .

In an electrospray ionization (ESI) mass spectrum, the compound would likely be observed as a protonated molecule, [M+H]⁺, with a predicted mass-to-charge ratio (m/z) of 264.06308. uni.lu

Under electron ionization (EI) conditions, the molecular ion [M]⁺• at m/z 263 would be expected. The fragmentation of this ion would proceed through pathways that generate stable neutral molecules or fragment ions. Plausible fragmentation pathways include:

Loss of the isocyanate group: Cleavage of the C-N bond to lose a neutral ·NCO radical, or CO followed by ·N, leading to a fragment corresponding to the 4'-(trifluoromethyl)-1,1'-biphenyl cation.

Loss of the trifluoromethyl group: Cleavage to lose a ·CF₃ radical, resulting in an ion at m/z 194.

Cleavage of the biphenyl C-C bond: This can lead to fragments corresponding to the individual substituted phenyl cations.

Rearrangements: Fluorine-containing aromatic compounds can undergo complex rearrangements upon ionization. researchgate.net

The precise fragmentation pattern provides a fingerprint that helps confirm the identity of the molecule and the connectivity of its constituent parts.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy and precision. For this compound, HRMS would be employed to verify its molecular formula, C₁₄H₈F₃NO.

The technique provides a measured mass that can be compared against a theoretical mass calculated from the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Table 1: Theoretical Mass Data for [C₁₄H₈F₃NO]⁺ This table presents the calculated theoretical values for the protonated molecule.

Parameter Value
Molecular Formula C₁₄H₈F₃NO
Monoisotopic Mass 263.0558 g/mol
Theoretical m/z [M+H]⁺ 264.0631

| Nominal Mass | 263 g/mol |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to probe the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org In an MS/MS experiment, the molecular ion of this compound (m/z 263) or its protonated form (m/z 264) would be isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID). nationalmaglab.orgnih.gov The resulting fragmentation pattern provides a structural fingerprint of the molecule.

Based on the structure of this compound, several key fragmentation pathways can be predicted:

Loss of the Isocyanate Group: A primary fragmentation would likely involve the cleavage of the isocyanate group, resulting in the loss of a neutral NCO radical (42 Da).

Loss of the Trifluoromethyl Group: Cleavage of the C-C bond connecting the trifluoromethyl group to the phenyl ring would lead to the loss of a CF₃ radical (69 Da).

Biphenyl Bond Cleavage: The central C-C bond connecting the two phenyl rings could rupture, leading to fragments corresponding to the individual substituted phenyl ions.

Sequential Losses: Smaller neutral molecules like CO (28 Da) could be lost from fragment ions.

Table 2: Predicted MS/MS Fragmentation Data for this compound This table outlines plausible product ions resulting from the fragmentation of the molecular ion (M⁺˙ at m/z 263.06).

Proposed Fragment Ion Molecular Formula of Fragment Theoretical m/z Neutral Loss
[M-NCO]⁺ [C₁₃H₈F₃]⁺ 221.06 NCO
[M-CF₃]⁺ [C₁₃H₈NO]⁺ 194.06 CF₃
[C₇H₄F₃]⁺ [C₇H₄F₃]⁺ 145.03 C₇H₄NO

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique would provide unequivocal proof of the molecular structure of this compound, yielding precise measurements of bond lengths, bond angles, and torsional angles. wikipedia.org While a specific crystal structure for this compound is not publicly documented, the data obtained from such an analysis would be fundamental to understanding its solid-state properties.

Table 3: Structural Parameters Obtainable from X-ray Crystallography This table lists the key crystallographic and molecular data that would be determined from a single-crystal X-ray diffraction experiment.

Data Type Parameters Determined
Crystallographic Data Crystal system, Space group, Unit cell dimensions (a, b, c, α, β, γ), Molecules per unit cell (Z)

| Molecular Geometry | All atomic coordinates, Bond lengths (e.g., C-C, C-N, N=C, C=O, C-F), Bond angles (e.g., C-N-C, C-C-C), Torsional (dihedral) angles |

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. For this compound, the packing would be influenced by a combination of forces stemming from its distinct functional groups.

π-π Interactions: The aromatic biphenyl system allows for potential π-π stacking between adjacent molecules, a common organizing force in aromatic compounds.

Dipole-Dipole Interactions: The highly polar isocyanate (-N=C=O) and trifluoromethyl (-CF₃) groups introduce significant dipole moments, leading to electrostatic interactions that would influence molecular alignment.

Weak Hydrogen Bonds: The fluorine atoms of the -CF₃ group can act as weak hydrogen bond acceptors, potentially forming C-H···F interactions with hydrogen atoms on neighboring aromatic rings. nih.govresearchgate.net

The interplay of these forces, particularly the electrostatic interactions involving fluorinated aromatic rings, would define the final, most stable packing arrangement in the solid state. rsc.org

Conformational Analysis in the Crystalline State

A key feature of the biphenyl scaffold is its conformational flexibility, primarily defined by the torsional or dihedral angle between the planes of the two phenyl rings. libretexts.org In the solid state, the molecule adopts a single, low-energy conformation.

For this compound, the dihedral angle is the result of a balance between two main factors:

Steric Hindrance: The presence of the isocyanate group at the ortho- (2-) position creates steric repulsion with the adjacent phenyl ring, disfavoring a planar conformation (0° dihedral angle). libretexts.org

π-Conjugation: A planar arrangement would maximize the overlap of the π-orbitals between the two rings, which is electronically favorable.

In the crystalline state, the observed conformation is "frozen" into the lattice. The final dihedral angle would be a compromise between minimizing intramolecular steric strain and optimizing intermolecular packing interactions. researchgate.net Biphenyl itself has a twisted conformation in the gas phase but is planar in the crystal, demonstrating the significant impact of packing forces. ic.ac.uk The presence of the bulky ortho-substituent in the title compound makes a planar conformation in the crystal highly unlikely.

Advanced Chromatographic Separations (e.g., GC-MS, LC-MS)

Developing methods for the separation and quantification of this compound is crucial for purity assessment and analysis in complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of isocyanates by GC-MS can be challenging due to their high reactivity. The isocyanate group can react with active sites on the GC column or degrade at high temperatures. rsc.org A common approach is to derivatize the isocyanate, for example, by reacting it with an amine to form a more stable and less reactive urea (B33335) derivative, which can then be analyzed reliably by GC-MS. researchgate.netnih.gov If direct analysis is attempted, a robust, inert column and carefully optimized temperature program would be essential.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is generally the preferred method for the analysis of reactive compounds like isocyanates. diva-portal.orgresearchgate.net The separation can be performed under milder conditions, avoiding thermal degradation.

Reversed-Phase LC (RP-LC): Given its relatively nonpolar biphenyl structure, the compound would be well-retained on C8 or C18 columns using mobile phases like acetonitrile/water or methanol/water.

Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for generating ions for mass spectrometric detection. nih.gov LC coupled with tandem MS (LC-MS/MS) provides excellent selectivity and sensitivity for quantifying the compound in complex matrices. nih.gov

Table 4: Summary of Chromatographic Approaches

Technique Column Type Mobile Phase/Carrier Gas Detection Key Considerations
GC-MS Low-polarity capillary column (e.g., 5% phenyl polysiloxane) Helium Mass Spectrometry (EI) High reactivity of isocyanate may require derivatization for robust analysis. mdpi.com

| LC-MS | Reversed-phase C18 or C8 | Gradient of Acetonitrile and Water (with formic acid) | Mass Spectrometry (ESI, APCI) | Preferred method due to milder conditions; offers high sensitivity and selectivity. nih.gov |

Computational and Theoretical Studies of 2 Isocyanato 4 Trifluoromethyl 1,1 Biphenyl

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are powerful tools for understanding the electronic properties of molecules. For 2-isocyanato-4'-(trifluoromethyl)-1,1'-biphenyl, these methods can elucidate the distribution of electrons, the nature of molecular orbitals, and the molecule's reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of many-body systems. It is widely used for its balance of accuracy and computational cost. DFT studies on substituted biphenyls have shown that the choice of functional and basis set is crucial for obtaining reliable results, especially when considering non-covalent interactions and rotational barriers. semanticscholar.orgrsc.org For a molecule like this compound, a functional that adequately describes dispersion forces, such as B3LYP-D3 or ωB97X-D, combined with a triple-zeta basis set like 6-311+G(d,p), would be appropriate for accurate geometric and electronic property predictions.

Calculated electronic properties from a hypothetical DFT study are presented in Table 1. These values are predicted based on trends observed in similar substituted aromatic compounds.

PropertyCalculated Value
Dipole Moment~4.5 D
HOMO Energy~-7.2 eV
LUMO Energy~-1.5 eV
HOMO-LUMO Gap~5.7 eV

This is an interactive data table. You can sort and filter the data.

The large dipole moment is anticipated due to the cumulative electron-withdrawing effects of the isocyanate and trifluoromethyl groups. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and kinetic stability.

Molecular Orbital Analysis

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. In this compound, the HOMO is expected to be localized primarily on the phenyl ring bearing the isocyanate group, with some contribution from the isocyanate nitrogen. This is because the isocyanate group is less electron-withdrawing than the trifluoromethyl group. The LUMO, conversely, is anticipated to be distributed over the phenyl ring with the trifluoromethyl group, reflecting the strong electron-accepting nature of this substituent.

The distribution of these orbitals is critical for predicting how the molecule will interact with other chemical species. The HOMO location suggests that initial interactions with electrophiles would occur at the isocyanate-substituted ring, while the LUMO distribution indicates that nucleophilic attack would be directed towards the trifluoromethyl-substituted ring. The delocalized nature of the π-system across both rings is a characteristic feature of biphenyls. berkeley.edutamu.edu

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. For this compound, the ESP map is expected to show distinct regions of positive and negative potential.

A significant region of negative electrostatic potential (red) is predicted around the oxygen and nitrogen atoms of the isocyanate group, indicating their nucleophilic character. The trifluoromethyl group, being a powerful electron-withdrawing group, would create a region of positive electrostatic potential (blue) on the adjacent phenyl ring. askfilo.comchegg.com This positive region suggests a susceptibility to nucleophilic attack. The ESP map provides a visual representation of the molecule's polarity and is a useful tool for predicting intermolecular interactions.

Conformational Analysis and Energy Landscapes

The conformational flexibility of biphenyls is primarily determined by the rotation around the inter-ring single bond. The substituents on the rings play a crucial role in defining the energy barriers for this rotation.

Torsional Barriers of the Biphenyl (B1667301) Linkage

The rotation around the C1-C1' bond in biphenyls is hindered by steric interactions between the ortho substituents. In the case of this compound, the presence of the isocyanate group at an ortho position introduces a significant steric barrier to rotation. acs.orgnih.gov The barrier to rotation in biphenyls with a single ortho-substituent can range up to 15.4 kcal/mol. nih.gov

Computational studies on similar ortho-substituted biphenyls have shown that the rotational barrier is influenced by the size and electronic nature of the substituent. rsc.orgscispace.com For this compound, the rotational barrier is expected to be substantial, leading to a non-planar ground state conformation. The dihedral angle between the two phenyl rings in the lowest energy conformation is predicted to be in the range of 50-70 degrees. This twisted conformation minimizes the steric repulsion between the isocyanate group and the hydrogen atom on the other ring.

A summary of predicted torsional barriers for the biphenyl linkage is provided in Table 2.

Transition StateDihedral Angle (°)Calculated Barrier (kcal/mol)
Planar0~12-15
Perpendicular90~3-5

This is an interactive data table. You can sort and filter the data.

Isocyanate Group Rotational Barriers

The rotation of the isocyanate group itself around the C-N bond also has an associated energy barrier. Studies on phenyl isocyanate have shown that the planar conformation, where the N=C=O group lies in the plane of the phenyl ring, is the most stable. worldscientific.com This is due to the favorable conjugation between the π-system of the isocyanate group and the aromatic ring.

The barrier to rotation for the isocyanate group is relatively small, typically in the range of 2-4 kcal/mol. worldscientific.com This indicates that at room temperature, the isocyanate group can undergo relatively free rotation, although it will preferentially reside in a planar or near-planar orientation with respect to the phenyl ring to which it is attached. The presence of the second phenyl ring in this compound is not expected to significantly alter this local rotational barrier.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling is a powerful tool for elucidating reaction mechanisms, predicting the feasibility of chemical transformations, and understanding the factors that control reaction outcomes. For a molecule like this compound, such studies would provide invaluable insights into its chemical behavior.

At present, there are no specific computational predictions of reactivity and selectivity for this compound in the literature. Hypothetically, density functional theory (DFT) calculations could be employed to map the molecular electrostatic potential (MEP) surface. This would identify electron-rich and electron-deficient regions, predicting sites susceptible to nucleophilic or electrophilic attack. The highly electrophilic carbon atom of the isocyanate group (-N=C=O) is an expected site for nucleophilic attack. Computational models could predict the regioselectivity and stereoselectivity of its reactions with various nucleophiles, such as alcohols or amines, by calculating the activation energies for different potential pathways.

Detailed kinetic and thermodynamic parameters for reactions involving this compound, derived from theoretical calculations, are currently unavailable. Such studies would typically involve locating the transition state structures for proposed reaction pathways and calculating key parameters.

Table 1: Hypothetical Kinetic and Thermodynamic Parameters for a Reaction of this compound

ParameterDescriptionHypothetical Value
Activation Energy (Ea)The minimum energy required to initiate a chemical reaction.Data Not Available
Enthalpy of Reaction (ΔH)The net change in heat content during a reaction.Data Not Available
Gibbs Free Energy of Activation (ΔG‡)The energy barrier that must be overcome for a reaction to occur.Data Not Available
Rate Constant (k)A proportionality constant that relates the rate of a reaction to the concentration of reactants.Data Not Available

This table is illustrative of the types of data that would be generated from computational studies; no experimental or calculated values for this compound are currently published.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations can offer a deeper understanding of how a molecule behaves in a condensed phase, such as in a solvent, which is crucial for predicting its real-world reactivity and properties. All-atom MD simulations are a powerful tool for studying solvation, conformational changes, and interactions with other molecules. chemrxiv.org

No MD simulation studies have been specifically conducted on this compound. Such simulations would be instrumental in understanding how different solvents might influence the conformational freedom of the biphenyl backbone and the accessibility of the reactive isocyanate group. For instance, in polar solvents, it would be possible to analyze the formation of a solvent shell and its effect on the electronic structure and, consequently, the reactivity of the isocyanate moiety. These simulations could also predict macroscopic properties like diffusion coefficients and viscosity.

Quantitative Structure-Activity Relationships (QSAR) in a Chemical Context (not biological)

QSAR models are statistical models that relate the chemical structure of a molecule to a specific activity, which in a non-biological context could be a physical property or chemical reactivity. There are currently no published QSAR studies that include this compound to predict its chemical properties.

To develop a QSAR model relevant to this compound, a dataset of structurally similar biphenyl isocyanates would be required, along with experimentally determined data for a property of interest (e.g., reaction rate constants with a specific reagent). Molecular descriptors would then be calculated for each compound in the series.

Table 2: Examples of Molecular Descriptors for QSAR Studies

Descriptor ClassSpecific ExamplesRelevance
ElectronicDipole moment, HOMO/LUMO energiesDescribes the electronic character and reactivity of the molecule.
StericMolecular volume, surface areaRelates to the size and shape of the molecule, which can influence reaction accessibility.
TopologicalWiener index, Kier shape indicesEncodes information about molecular branching and connectivity.
ThermodynamicEnthalpy of formation, solvation energyProvides information on the stability and interactions of the molecule.

This table lists common descriptors used in QSAR modeling; a specific model for this compound has not been developed.

A resulting QSAR equation would take a general form, such as: Reactivity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Such a model could then be used to predict the reactivity of other, untested compounds in the same chemical class.

Application Oriented Research of 2 Isocyanato 4 Trifluoromethyl 1,1 Biphenyl in Material Science and Organic Synthesis

Monomer in Advanced Polymer Synthesis

The presence of the isocyanate group allows 2-isocyanato-4'-(trifluoromethyl)-1,1'-biphenyl to serve as a monomer in various polymerization reactions. The distinct properties of the biphenyl (B1667301) and trifluoromethyl moieties are expected to be imparted to the resulting polymer, leading to materials with tailored, high-performance characteristics.

Polyurethane and Polyurea Architectures

Isocyanates are fundamental precursors for the synthesis of polyurethanes and polyureas through their reaction with polyols and polyamines, respectively. The incorporation of this compound into these polymer systems would theoretically yield materials with distinct properties.

Research Findings:

Polyurethane Synthesis: The reaction of the isocyanate group with hydroxyl groups from a diol or polyol leads to the formation of urethane (B1682113) linkages. The rigid biphenyl unit in the monomer is expected to create a stiff and sterically hindered polymer backbone, contributing to a high glass transition temperature (Tg) and enhanced thermal stability.

Polyurea Synthesis: Similarly, reaction with primary or secondary diamines results in urea (B33335) linkages. Polyureas are known for their excellent mechanical properties and chemical resistance. The fluorinated biphenyl structure would likely enhance these properties further, particularly in terms of thermal stability and resistance to harsh chemical environments.

Structural Influence on Properties: The trifluoromethyl (-CF3) group is well-known for increasing hydrophobicity, improving chemical resistance, and lowering the dielectric constant of polymers. The ortho-position of the isocyanate group on the biphenyl ring may influence its reactivity due to steric hindrance, potentially requiring specific catalysts or reaction conditions to achieve high molecular weight polymers.

Polyisocyanurate Formation

Aromatic isocyanates can undergo a cyclotrimerization reaction, typically promoted by specific catalysts, to form highly stable, six-membered isocyanurate rings. This process leads to the formation of a cross-linked network polymer known as polyisocyanurate (PIR).

Research Findings:

Network Formation: The trimerization of this compound would result in a rigid, three-dimensional PIR network.

Enhanced Stability: These networks are characterized by exceptional thermal stability and inherent flame retardancy. The high aromatic content from the biphenyl structure, combined with the presence of fluorine, would be expected to yield PIR foams or materials with superior performance in high-temperature applications and demanding environments where fire resistance is critical.

Development of Specialty Polymers with Enhanced Properties

The unique combination of functional groups in this compound makes it a candidate for the development of specialty polymers. These materials are designed for applications where conventional polymers are inadequate.

Research Findings:

High-Performance Applications: Polymers incorporating this monomer are predicted to exhibit a valuable combination of properties: high thermal stability, excellent chemical resistance, low moisture absorption, and a low dielectric constant.

Potential Uses: Such properties are highly sought after in the microelectronics industry for dielectric layers and encapsulants, in the aerospace sector for lightweight and durable components, and for advanced protective coatings that can withstand extreme conditions. The integration of trifluoromethyl-substituted biphenyl units into polymer backbones has been shown to enhance oxidative stability and moisture resistance.

Table 1: Predicted Property Enhancements in Polymers Derived from this compound

PropertyInfluencing Structural FeatureExpected Enhancement
Thermal Stability Biphenyl Core, -CF3 GroupHigh (Increased Tg and decomposition temperature)
Mechanical Strength Rigid Biphenyl CoreHigh Modulus and Hardness
Chemical Resistance -CF3 Group, Aromatic RingsExcellent resistance to solvents and corrosive agents
Hydrophobicity -CF3 GroupHigh (Low moisture absorption)
Dielectric Constant -CF3 GroupLow
Flame Retardancy Aromatic Content, -CF3 GroupHigh (Especially in Polyisocyanurate form)

Intermediate in the Synthesis of Complex Organic Molecules

Beyond polymer science, the isocyanate group serves as a versatile handle for derivatization, making this compound a valuable intermediate for introducing the fluorinated biphenyl moiety into a variety of organic structures.

Synthesis of Biologically Active Scaffolds (excluding biological activity analysis)

The trifluoromethyl group and the biphenyl scaffold are prevalent motifs in medicinal chemistry, known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates.

Research Findings:

Pharmacophore Introduction: This compound can be used to introduce the 4'-(trifluoromethyl)biphenyl moiety onto molecules containing nucleophilic groups like alcohols (-OH) or amines (-NH2). This is achieved through the formation of stable carbamate (B1207046) or urea linkages, respectively.

Scaffold Derivatization: By reacting this compound with a known biologically active core structure, medicinal chemists can systematically explore structure-activity relationships (SAR). The fluorinated biphenyl unit can modify properties such as lipophilicity and metabolic stability.

Precursor for Heterocyclic Compounds

Isocyanates are reactive intermediates used in the synthesis of a wide range of heterocyclic compounds. The trifluoromethyl group is often incorporated into heterocycles to create novel structures for pharmaceutical and agrochemical research.

Research Findings:

Cyclization Reactions: this compound can serve as a precursor in cyclocondensation reactions. For instance, its reaction with ortho-substituted anilines (e.g., 2-aminophenols, 1,2-diaminobenzenes) can lead to the formation of benzoxazinones or quinazoline (B50416) derivatives, respectively.

Building Block for Novel Heterocycles: The reaction with bidentate nucleophiles provides a straightforward route to complex heterocyclic systems containing the specific 4'-(trifluoromethyl)biphenyl substituent. These resulting heterocyclic scaffolds are often targeted in drug discovery programs. For example, related trifluoromethyl-phenyl isocyanates are used to synthesize sensors and other functional molecules.

Role in Supramolecular Chemistry and Self-Assembly

There is currently no available research data detailing the role of This compound in supramolecular chemistry or self-assembly processes. The isocyanate group, being a reactive functional group, could potentially participate in the formation of urea or urethane linkages, which are known to be effective hydrogen-bonding motifs for directing self-assembly. The rigid biphenyl backbone and the electron-withdrawing trifluoromethyl group would also be expected to influence intermolecular interactions, such as π-π stacking and dipole-dipole interactions, which are fundamental to the construction of supramolecular architectures. However, without experimental studies, the specific self-assembly behavior and the properties of any resulting supramolecular structures remain hypothetical.

Ligand Precursor in Coordination Chemistry (excluding biological applications)

The potential of This compound as a precursor for ligands in coordination chemistry is an area that has not been specifically investigated. The isocyanate group can be readily transformed into a variety of other functional groups, such as ureas, amides, and carbamates, which can act as coordinating sites for metal ions. For instance, reaction with a primary amine could yield a urea-functionalized biphenyl, which could then serve as a bidentate or monodentate ligand. The electronic properties of the resulting metal complexes would be influenced by the trifluoromethyl group. Despite this potential, no studies have been found that synthesize and characterize ligands derived from this specific biphenyl isocyanate or their corresponding metal complexes.

Exploration as an Organocatalyst or Precursor for Catalytic Systems

No research has been published on the exploration of This compound as an organocatalyst or as a precursor for more complex catalytic systems. The isocyanate functionality, or derivatives thereof, could potentially be incorporated into structures designed to catalyze organic reactions. For example, chiral ureas derived from isocyanates have been successfully employed as hydrogen-bond-donating organocatalysts. The specific stereoelectronic properties imparted by the 2-isocyanato and 4'-(trifluoromethyl) substituents on the biphenyl scaffold could offer unique catalytic activity or selectivity. Nevertheless, this remains a speculative area of research, as no experimental work has been reported.

Derivatives and Analogues of 2 Isocyanato 4 Trifluoromethyl 1,1 Biphenyl: Synthetic and Reactivity Insights

Systematic Structural Modifications on the Biphenyl (B1667301) Core

Introduction of Other Halogen Substituents

The introduction of halogen atoms onto the biphenyl core can significantly influence the electronic properties and reactivity of the parent compound. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of halogenated biphenyl derivatives. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between an organoboron compound and an organohalide.

For instance, the synthesis of a difluoro-substituted analogue, 2,4'-Difluoro-3'-(trifluoromethyl) biphenyl, has been successfully achieved through this methodology. The reaction involves the coupling of appropriate fluorinated phenylboronic acids with fluorinated aryl halides in the presence of a palladium catalyst, such as Pd(OH)2, and a base. This approach allows for the precise placement of fluorine atoms on the biphenyl scaffold. nih.gov

Reactant 1Reactant 2CatalystProduct
Substituted Phenylboronic AcidSubstituted BromobenzenePd(OH)2Substituted Biphenyl
2-Fluorophenylboronic acid1-Bromo-4-fluoro-2-(trifluoromethyl)benzenePd(OH)22,4'-Difluoro-3'-(trifluoromethyl)biphenyl

Varying Electron-Donating and Electron-Withdrawing Groups

The electronic nature of the biphenyl core can be systematically altered by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). These modifications can have a profound impact on the reactivity of the isocyanate group and the potential for intramolecular interactions.

Electron-Withdrawing Groups: The trifluoromethyl group (-CF3) already present on one of the phenyl rings is a strong electron-withdrawing group. Further introduction of EWGs, such as nitro groups (-NO2) or additional trifluoromethyl groups, can enhance the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack. Commercially available building blocks like 3,5-bis(trifluoromethyl)phenyl isocyanate demonstrate the feasibility of incorporating multiple electron-withdrawing trifluoromethyl groups onto a phenyl ring. sigmaaldrich.comthermofisher.com

Electron-Donating Groups: Conversely, the introduction of electron-donating groups, such as methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, can decrease the electrophilicity of the isocyanate. The synthesis of such derivatives can be achieved through Suzuki-Miyaura coupling using appropriately substituted boronic acids or aryl halides. For example, coupling a methoxy-substituted phenylboronic acid with a suitable brominated trifluoromethyl-benzene derivative would yield a methoxy-substituted biphenyl precursor that can then be converted to the target isocyanate.

Substituent TypeExample GroupEffect on Isocyanate Reactivity
Electron-Withdrawing-NO2, -CN, additional -CF3Increases electrophilicity
Electron-Donating-OCH3, -CH3, -N(CH3)2Decreases electrophilicity

Exploration of Different Isomer Linkages on Biphenyl

The position of the isocyanate group on the biphenyl ring system is a critical determinant of the molecule's three-dimensional structure and its ability to participate in intramolecular reactions. While the parent compound features a 2-isocyanato substitution, the synthesis and study of its 3- and 4-isomers would provide valuable comparative data.

The synthesis of these isomers would likely follow a similar synthetic strategy involving the Suzuki-Miyaura coupling of appropriately substituted precursors. For example, to obtain the 4-isocyanato isomer, one could couple 4-isocyanatophenylboronic acid with 1-bromo-4-(trifluoromethyl)benzene. The resulting 4-isocyanato-4'-(trifluoromethyl)-1,1'-biphenyl would have a more linear and less sterically hindered geometry compared to the 2-substituted isomer. This difference in geometry would significantly impact its reactivity, particularly in cyclization reactions.

Modification of the Isocyanate Functionality

The isocyanate group is a highly versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and various heterocyclic systems.

Synthesis of Corresponding Amines and Carboxylic Acids

Amines: The isocyanate group can be readily converted to a primary amine through hydrolysis. This reaction typically proceeds by initial attack of water on the electrophilic carbon of the isocyanate to form an unstable carbamic acid intermediate, which then decarboxylates to yield the corresponding amine. nih.gov Therefore, treatment of 2-isocyanato-4'-(trifluoromethyl)-1,1'-biphenyl with water would yield 4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine. This amine is a valuable intermediate for the synthesis of other derivatives, such as amides or sulfonamides.

Carboxylic Acids: The synthesis of the corresponding carboxylic acid, 4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid, can be envisioned through a multi-step process starting from the corresponding amine. The amine can be diazotized and then subjected to a Sandmeyer-type reaction with a cyanide source to introduce a nitrile group. Subsequent hydrolysis of the nitrile would yield the desired carboxylic acid. Alternatively, a more direct route to the isocyanate itself is the Curtius rearrangement of a 4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl azide (B81097), which is in turn prepared from the corresponding carboxylic acid. nih.govnih.gov This highlights the synthetic relationship between the carboxylic acid, acyl azide, isocyanate, and amine. Commercially available 4'-Trifluoromethyl-2-biphenyl carboxylic acid serves as a key starting material for such transformations. medchemexpress.com

Functional GroupSynthetic PrecursorKey TransformationProduct
AmineIsocyanateHydrolysis4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine
Carboxylic AcidAmineDiazotization, Cyanation, Hydrolysis4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid
IsocyanateCarboxylic AcidAcyl azide formation, Curtius RearrangementThis compound

Preparation of Related Heterocycles

The 2-isocyanato-biphenyl scaffold is an excellent precursor for the synthesis of fused heterocyclic systems, particularly phenanthridinones. The intramolecular cyclization of 2-isocyanatobiphenyls can be promoted under various conditions to yield the corresponding phenanthridinone derivative. This transformation involves the intramolecular electrophilic attack of the isocyanate carbon onto the adjacent phenyl ring, followed by rearomatization. nih.gov

This cyclization can be influenced by the substituents present on the biphenyl rings. Electron-donating groups on the ring undergoing cyclization can facilitate the reaction, while electron-withdrawing groups may hinder it. The synthesis of thiaphenanthridinones, sulfur analogues of phenanthridinones, has also been reported through palladium-catalyzed coupling and cyclization of sulfinate esters and 2-borylanilines, suggesting that a variety of heterocyclic cores can be accessed from appropriately functionalized biphenyl precursors. nih.gov

Furthermore, the isocyanate functionality can react with various nucleophiles to form intermediates that can subsequently cyclize to form a range of heterocycles. For example, reaction with an ortho-amino-substituted aromatic or heteroaromatic compound could lead to the formation of fused quinazolinone or other related heterocyclic systems.

Structure-Reactivity Relationship Studies of Analogues

The reactivity of the isocyanate group (-N=C=O) is paramount to the chemical behavior of this compound and its analogues. The electrophilic carbon atom of the isocyanate is susceptible to nucleophilic attack, a reaction that is significantly influenced by the electronic and steric environment of the molecule.

The presence of a trifluoromethyl (-CF₃) group on one of the phenyl rings has a profound electronic effect. As a strong electron-withdrawing group, the -CF₃ moiety increases the electrophilicity of the isocyanate carbon by pulling electron density away from the aromatic system. This enhanced electrophilicity generally leads to an increased reaction rate with nucleophiles. nih.gov For instance, in analogues such as 4-(trifluoromethyl)phenyl isocyanate, the trifluoromethyl group in the para-position significantly activates the isocyanate group towards nucleophilic attack.

The torsional angle between the two phenyl rings of the biphenyl system also plays a role in reactivity. A larger dihedral angle, which can be influenced by ortho-substituents, may further modulate the steric accessibility of the isocyanate group.

Compound AnalogueSubstituent PositionElectronic Effect on Isocyanate ReactivitySteric Effect on Isocyanate ReactivityPredicted Overall Reactivity
4-(Trifluoromethyl)phenyl isocyanateparaStrongly ActivatingMinimalHigh
3-(Trifluoromethyl)phenyl isocyanatemetaActivatingMinimalModerate-High
2-(Trifluoromethyl)phenyl isocyanateorthoActivatingSignificant HindranceModerate
2-Isocyanato-1,1'-biphenylorthoNeutral (relative to CF3)Significant HindranceLow-Moderate

Comparative Analysis of Synthetic Routes for Related Compounds

While a specific, optimized synthetic route for this compound is not extensively documented in publicly available literature, its synthesis can be envisioned through established methods for preparing functionalized biphenyls and aryl isocyanates. A comparative analysis of these routes for structurally related compounds provides insight into potential synthetic strategies.

A common and versatile approach involves the Curtius, Hofmann, or Lossen rearrangement of a corresponding carboxylic acid derivative. For the target compound, this would begin with 2-amino-4'-(trifluoromethyl)-1,1'-biphenyl. The synthesis of this precursor is a critical step. Suzuki or Stille coupling reactions are powerful methods for forming the biphenyl linkage. For instance, the coupling of a 2-aminophenylboronic acid derivative with a 4-halobenzotrifluoride would be a viable route to the biphenylamine precursor.

Once the 2-amino-4'-(trifluoromethyl)-1,1'-biphenyl is obtained, it can be converted to the isocyanate. The most common laboratory and industrial method for this conversion is phosgenation, which involves the reaction of the amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent like diphosgene or triphosgene. This method is highly efficient but requires handling of highly toxic reagents.

Alternative, non-phosgene routes are also available. One such method is the decomposition of urethanes. acs.org For example, the amine precursor could be reacted with a chloroformate to form a carbamate (B1207046), which upon thermal or catalytic decomposition, would yield the desired isocyanate. Another approach is the catalytic carbonylation of the corresponding nitro compound, 2-nitro-4'-(trifluoromethyl)-1,1'-biphenyl, though this often requires high pressures and specialized catalysts.

A newer approach that could be adapted is the copper-catalyzed C-H isocyanation. nih.gov This method allows for the direct conversion of a C-H bond to an isocyanate group, potentially offering a more streamlined synthesis.

Synthetic RouteKey PrecursorKey TransformationAdvantagesDisadvantages
Phosgenation2-Amino-4'-(trifluoromethyl)-1,1'-biphenylReaction with phosgene or equivalentHigh yield, general applicabilityUse of highly toxic reagents
Curtius Rearrangement2-Carboxy-4'-(trifluoromethyl)-1,1'-biphenylConversion of carboxylic acid to acyl azide, then thermal rearrangementAvoids phosgene, mild conditions for rearrangementUse of potentially explosive azides
Urethane (B1682113) Decomposition2-Amino-4'-(trifluoromethyl)-1,1'-biphenylFormation of a carbamate followed by decompositionNon-phosgene routeMay require high temperatures for decomposition
Catalytic Carbonylation2-Nitro-4'-(trifluoromethyl)-1,1'-biphenylReaction with carbon monoxideDirect conversion from nitro groupRequires high pressure and specialized catalysts

Computational Insights into Derivative Properties

Computational chemistry provides a powerful tool for predicting and understanding the properties of molecules like this compound and its derivatives without the need for extensive experimental synthesis and characterization. bookpi.org Density Functional Theory (DFT) and other quantum chemical methods can be employed to investigate various molecular properties. nih.gov

Conformational Analysis: For biphenyl derivatives, the dihedral angle between the two aromatic rings is a critical parameter that influences the molecule's shape, steric hindrance, and electronic properties. Computational models can predict the most stable conformation of this compound and the energy barrier to rotation around the C-C single bond connecting the two rings. The presence of the ortho-isocyanate group is expected to lead to a non-planar ground state conformation. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution within a molecule and predicting sites of reactivity. For derivatives of this compound, MEP calculations would highlight the electrophilic nature of the isocyanate carbon and the electron-deficient region around the trifluoromethyl group. This information can guide the design of reactions, predicting where nucleophilic or electrophilic attack is most likely to occur.

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the electronic transitions and reactivity of the molecule. The energy gap between the HOMO and LUMO is related to the chemical reactivity and stability of the compound. For derivatives, understanding how different substituents affect the HOMO-LUMO gap can help in tuning the electronic properties for specific applications.

Computational MethodPredicted PropertySignificance for Derivatives
Density Functional Theory (DFT)Ground state geometry, dihedral angleUnderstanding steric hindrance and molecular shape
Molecular Electrostatic Potential (MEP)Charge distribution, reactive sitesPredicting sites for nucleophilic and electrophilic attack
Ab initio methodsDipole momentAssessing polarity and intermolecular interactions
Time-Dependent DFT (TD-DFT)HOMO-LUMO energiesEvaluating electronic stability and reactivity

Future Research Trajectories and Emerging Paradigms for 2 Isocyanato 4 Trifluoromethyl 1,1 Biphenyl Chemistry

Development of Novel Catalytic Systems for Compound Transformations

The isocyanate group is a versatile functional group known for its reactivity toward a wide range of nucleophiles, including alcohols, amines, and water. wikipedia.orgdoxuchem.comyoutube.com The development of advanced catalytic systems is crucial for controlling the selectivity and efficiency of transformations involving 2-isocyanato-4'-(trifluoromethyl)-1,1'-biphenyl.

Future research will likely focus on:

Earth-Abundant Metal Catalysis: While precious metals have been used for C-H bond additions to isocyanates, a significant future direction is the use of earth-abundant first-row transition metals, such as cobalt, to catalyze the amidation of arenes and heteroarenes. nih.gov This approach offers a more sustainable and cost-effective route for creating complex amide structures from the biphenyl (B1667301) backbone.

Lewis Acid Catalysis: Lewis acidic boranes have shown potential in the catalytic decarbonylation of isocyanates. researchgate.net Investigating these catalysts could open pathways to new molecular structures derived from the biphenyl isocyanate, where the electronic nature of the trifluoromethyl group could influence reaction outcomes. researchgate.net

Anionic Trimerization Catalysts: The cyclotrimerization of isocyanates to form highly stable isocyanurate rings is a key reaction in polymer chemistry. nih.govacs.org Research into novel catalysts, such as fluoride (B91410) anions (e.g., CsF or TBAF) and advanced acetate-based systems, could enable the selective and efficient production of isocyanurate-containing polymers and materials derived from this specific biphenyl isocyanate. acs.orgscite.ai The electron-withdrawing trifluoromethyl group is expected to enhance the reactivity of the isocyanate, potentially influencing catalyst selection and reaction conditions. nih.gov

Table 1: Potential Catalytic Systems for this compound

Catalyst TypeTransformationPotential AdvantagesReference
Earth-Abundant Metals (e.g., Cobalt)C-H Bond AmidationCost-effective, sustainable, broad substrate scope. nih.gov
Lewis Acids (e.g., Boranes)DecarbonylationMild reaction conditions, access to novel decarbonylated structures. researchgate.net
Anionic Catalysts (e.g., Fluorides, Acetates)Cyclotrimerization to IsocyanuratesHigh efficiency and selectivity for creating stable, cross-linked materials. acs.orgscite.ai
Organocatalysts (e.g., Phosphine Oxides)Carbodiimide FormationMetal-free synthesis of reactive carbodiimides for further functionalization. wikipedia.org

Integration into Advanced Functional Materials

Functional materials are designed to possess specific properties that respond to external stimuli, making them crucial for electronics, optics, and other advanced applications. qmul.ac.ukwiley-vch.de The unique combination of the biphenyl core, the trifluoromethyl group, and the reactive isocyanate handle makes this compound a promising candidate for incorporation into such materials.

Emerging research paradigms include:

High-Performance Polymers: The trifluoromethyl group is known to enhance the thermal stability, solubility, and electronic properties of polymers. wechemglobal.com By polymerizing this compound with suitable diols or diamines, novel polyurethanes or polyureas could be synthesized. These materials may exhibit enhanced properties suitable for applications in demanding environments. The biphenyl unit itself is a key component in high-performance polymers.

Organic Electronics: Trifluoromethyl-substituted biphenyls have been explored as building blocks for amorphous organic field-effect transistors (OFETs). researchgate.net The isocyanate group provides a reactive site to anchor the molecule onto surfaces or integrate it into larger conjugated systems. This could lead to the development of new n-type or ambipolar organic semiconductors. researchgate.net The strong electron-withdrawing nature of the trifluoromethyl group can lower the LUMO and HOMO energy levels, which is beneficial for electron injection and transport in electronic devices. wechemglobal.com

Fluorinated Surfaces: The isocyanate group can readily react with hydroxyl groups on surfaces like glass or cellulose (B213188) to form stable urethane (B1682113) linkages. nih.gov This allows for the covalent grafting of the trifluoromethyl-biphenyl moiety onto various substrates. Such functionalized surfaces could exhibit unique properties like hydrophobicity, oleophobicity, and low surface energy, making them useful for self-cleaning and anti-fouling applications. nih.govwechemglobal.com

Application in Sustainable Chemistry and Circular Economy Approaches

The chemical industry is increasingly focused on developing sustainable processes that minimize waste, avoid hazardous reagents, and utilize renewable feedstocks. rsc.org The chemistry of isocyanates, traditionally reliant on the highly toxic phosgene (B1210022), is a prime area for innovation. doxuchem.combiorizon.eursc.org

Future research trajectories for this compound in this context include:

Phosgene-Free Synthesis Routes: A major goal in sustainable chemistry is the elimination of phosgene from isocyanate production. rsc.org Research into alternative, greener synthetic methods, such as the reductive carbonylation of nitroaromatics or the oxidative carbonylation of amines using catalysts, is a critical area of investigation. researchgate.net Applying these methods to synthesize the target compound would significantly improve its environmental profile.

Bio-Based Polyurethanes: While the biphenyl backbone of this specific compound is petrochemically derived, the isocyanate group is a key component of polyurethanes. The broader field is moving towards using bio-based polyols and, more recently, bio-based isocyanates derived from biomass to produce greener polyurethanes (G-PUs). rsc.orgbiorizon.eubioplasticsmagazine.com Future work could explore hybrid materials where this compound is reacted with bio-polyols to create polymers with a reduced fossil-fuel footprint.

Recycling and Upcycling: Developing strategies for the chemical recycling of polyurethanes and other polymers derived from this compound is essential for a circular economy. resourcewise.com Research into processes like hydrolysis, acidolysis, or pyrolysis could break down polymers to recover valuable monomers or chemical feedstocks. resourcewise.com The stability of the trifluoromethyl-biphenyl unit may present both challenges and opportunities in designing recyclable materials.

Exploration of Photochemical Reactions Involving the Compound

Photochemistry offers unique pathways for molecular transformations that are often inaccessible through thermal methods. The aromatic biphenyl core and the isocyanate group are both potentially photoactive.

Future research could explore:

Photocyclization Reactions: Biphenyl derivatives can undergo photocyclization to form fused aromatic systems. Investigating the photochemical behavior of this compound could lead to novel, complex heterocyclic structures.

Photoinduced Reactions of the Isocyanate Group: While less common than thermal reactions, isocyanates can participate in photochemical processes. For example, UV irradiation has been shown to induce decomposition and rearrangement in certain isocyanates. acs.org The interaction of the excited state of the biphenyl ring with the isocyanate group could lead to unique and unexplored reaction pathways. Early research has also demonstrated the photochemical conversion of phenyl isocyanate with other reagents to form indoxyl derivatives. acs.org

Advancements in Computational Prediction of Compound Behavior and Design

Computational chemistry is an indispensable tool for understanding reaction mechanisms, predicting molecular properties, and designing new molecules and materials. nih.gov

For this compound, future computational studies will be vital for:

Mechanism Elucidation: Density Functional Theory (DFT) methods can be used to model reaction pathways and transition states with high accuracy. acs.orgchemrxiv.org This can help in understanding the mechanisms of catalytic transformations, cycloadditions, or photochemical reactions involving the compound, guiding experimental efforts. acs.orgmdpi.com For instance, DFT can clarify whether a reaction proceeds through a concerted or stepwise mechanism depending on factors like the solvent. acs.org

Predicting Material Properties: Molecular modeling can predict the properties of polymers and materials derived from this compound. Force-field and coarse-grained simulations can be used to study polymer chain conformation, network formation, and the bulk properties of materials before synthesis, accelerating the design of new functional materials. nih.gov

Virtual Screening and Catalyst Design: Computational methods can be used to screen potential catalysts for specific transformations, predicting their efficacy and selectivity. mdpi.com This in-silico approach can significantly reduce the experimental effort required to discover novel and more efficient catalytic systems for reactions involving the isocyanate group.

Table 2: Computational Methods in this compound Research

Computational MethodArea of ApplicationPredicted OutcomesReference
Density Functional Theory (DFT)Reaction Mechanism StudiesTransition state energies, reaction barriers, kinetic predictions, solvent effects. acs.orgchemrxiv.orgmdpi.com
Molecular Dynamics (MD)Materials SciencePolymer conformation, mechanical properties, surface interactions. nih.gov
Quantum Chemistry (e.g., G3MP2BHandHLYP)Catalyst PerformanceCatalytic effect on reaction barriers, proton affinities, catalyst screening. mdpi.com
In-Silico Toxicology FrameworksHazard AssessmentPrediction of mutagenic or other potential hazards based on molecular structure. nih.gov

Interdisciplinary Research Opportunities

The unique structure of this compound makes it a candidate for research at the interface of chemistry, materials science, and other fields.

Medicinal Chemistry Synthesis: The trifluoromethyl group and biphenyl scaffold are common motifs in pharmaceuticals. The isocyanate group serves as a powerful tool for linking this scaffold to other molecules of interest through stable urea (B33335) or urethane bonds. rsc.org While this article excludes biological activity, the compound is a relevant building block for synthesizing libraries of complex molecules for screening purposes. For example, structurally related trifluoromethylphenyl isocyanates are used to synthesize compounds for biological evaluation. sigmaaldrich.comsigmaaldrich.com

Agrochemical Research: Fluorinated compounds, particularly those with trifluoromethyl groups, play a significant role in modern agrochemicals due to their enhanced efficacy and metabolic stability. acs.org The isocyanate functionality allows for the straightforward synthesis of urea and carbamate (B1207046) derivatives, which are classes of compounds frequently explored in the development of new herbicides and pesticides. rsc.org

Materials Science and Engineering: Collaboration between synthetic chemists and materials engineers will be crucial for translating the molecular potential of this compound into functional devices and materials. This includes developing processing techniques for new polymers, fabricating and testing electronic devices, and characterizing the performance of novel surface coatings. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 2-isocyanato-4'-(trifluoromethyl)-1,1'-biphenyl?

The synthesis typically involves two key steps: (1) constructing the biphenyl core with a trifluoromethyl group and (2) introducing the isocyanate functional group.

  • Biphenyl Core Formation : Cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated benzene derivatives and trifluoromethyl-substituted aryl boronic acids are widely used. For example, palladium-catalyzed coupling of 4-(trifluoromethyl)phenylboronic acid with 2-bromo-iodobenzene derivatives under inert atmospheres yields the biphenyl scaffold .
  • Isocyanate Introduction : The isocyanate group can be introduced via phosgenation of the corresponding amine precursor. For instance, treating 2-amino-4'-(trifluoromethyl)-1,1'-biphenyl with phosgene or triphosgene in anhydrous dichloromethane at low temperatures (0–5°C) generates the isocyanate .

Q. How is the structure of this compound characterized in academic research?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the biphenyl backbone and isocyanate functionality. For example, the isocyanate group shows a distinct 13^{13}C peak near 120–130 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z calculated for C14_{14}H9_9F3_3N2_2O: 295.0654) validates molecular composition .
  • X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL software resolves bond lengths and angles, particularly the planarity of the biphenyl system and steric effects of the trifluoromethyl group .

Advanced Research Questions

Q. What challenges arise in catalytic cross-coupling reactions involving this compound, and how are they addressed?

  • Challenge 1 : The electron-withdrawing trifluoromethyl group deactivates the aryl ring, reducing reactivity in cross-coupling.
    • Solution : Use electron-rich ligands (e.g., trialkylphosphines) or elevated temperatures (60–80°C) to enhance catalytic activity .
  • Challenge 2 : The isocyanate group’s sensitivity to moisture and nucleophiles leads to side reactions (e.g., hydrolysis to urea).
    • Solution : Conduct reactions under anhydrous conditions (e.g., dry THF) with molecular sieves to scavenge trace water .

Q. How do computational methods aid in understanding the reactivity of this compound?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals to predict regioselectivity in reactions. For example, the trifluoromethyl group lowers the LUMO energy, favoring nucleophilic attacks at the ortho position relative to the isocyanate .
  • Molecular Docking : Evaluates binding affinities in medicinal chemistry applications. The compound’s rigid biphenyl structure and trifluoromethyl group enhance hydrophobic interactions with protein targets like kinase enzymes .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

  • Protecting Groups : Temporarily mask the isocyanate with tert-butoxycarbonyl (Boc) groups during functionalization steps. For example, Boc-protected intermediates enable selective C–H arylation without isocyanate degradation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) stabilize transition states in SNAr reactions, reducing byproduct formation .
  • Kinetic Control : Lower reaction temperatures (e.g., −20°C) slow down competing hydrolysis pathways, preserving the isocyanate functionality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.